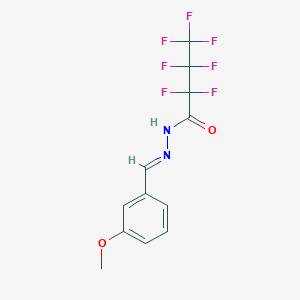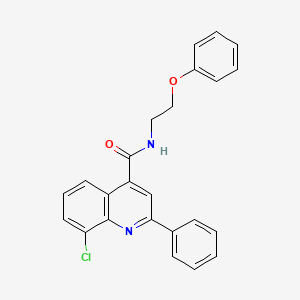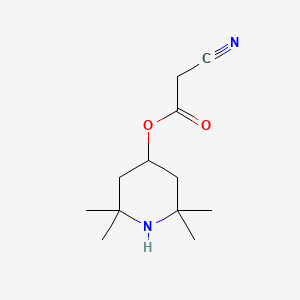
2,2,3,3,4,4,4-Heptafluoro-N'-(3-methoxybenzylidene)butyrohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4,4,4-Heptafluoro-N’-[(E)-(3-methoxyphenyl)methylene]butanehydrazide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluoro-N’-[(E)-(3-methoxyphenyl)methylene]butanehydrazide typically involves the reaction of heptafluorobutylamine with an appropriate aldehyde or ketone to form the corresponding hydrazone. The reaction is usually carried out under mild conditions, often in the presence of a catalyst or under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common to achieve high purity levels .
化学反応の分析
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N’-[(E)-(3-methoxyphenyl)methylene]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
2,2,3,3,4,4,4-Heptafluoro-N’-[(E)-(3-methoxyphenyl)methylene]butanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the interactions of fluorinated molecules with biological macromolecules.
作用機序
The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-N’-[(E)-(3-methoxyphenyl)methylene]butanehydrazide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and other biological macromolecules. This can lead to inhibition or modulation of specific biochemical pathways .
類似化合物との比較
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: Similar in structure but lacks the methoxyphenyl group.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains a hydroxyl group instead of the hydrazide moiety.
2,2,3,3,4,4,4-Heptafluorobutanamide: Similar backbone but different functional groups.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N’-[(E)-(3-methoxyphenyl)methylene]butanehydrazide is unique due to the presence of both the fluorinated butane backbone and the methoxyphenyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C12H9F7N2O2 |
|---|---|
分子量 |
346.20 g/mol |
IUPAC名 |
2,2,3,3,4,4,4-heptafluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C12H9F7N2O2/c1-23-8-4-2-3-7(5-8)6-20-21-9(22)10(13,14)11(15,16)12(17,18)19/h2-6H,1H3,(H,21,22)/b20-6+ |
InChIキー |
CFAXCFYPVNMXMF-CGOBSMCZSA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
正規SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methylphenyl)-11-(6-nitro-1,3-benzodioxol-5-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14949315.png)

![5-bromo-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14949323.png)
![N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B14949329.png)
![(4E)-2-(4-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14949331.png)

![(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14949341.png)
![4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1-{[(4-methoxyphenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B14949362.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14949375.png)


![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B14949395.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B14949409.png)
![3-(5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B14949417.png)
